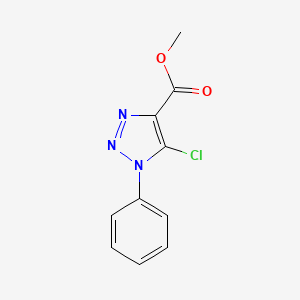![molecular formula C18H19N3O3S2 B7816427 N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE](/img/structure/B7816427.png)
N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a sulfonyl hydrazine group, a tetrahydrothiophene ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE typically involves multiple steps:
Formation of the sulfonyl hydrazine intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylphenylsulfonyl hydrazine.
Cyclization to form the tetrahydrothiophene ring: The intermediate is then reacted with a suitable thiol compound under acidic conditions to form the tetrahydrothiophene ring.
Coupling with benzoyl chloride: Finally, the tetrahydrothiophene intermediate is coupled with benzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl hydrazine group can be oxidized to form sulfonyl azides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfonyl azides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl hydrazine groups.
Mécanisme D'action
The mechanism of action of N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl hydrazine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target protein. The tetrahydrothiophene ring and benzamide moiety can also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4Z)-4-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}tetrahydrothiophen-3-yl]benzamide: Similar structure but with a chlorine substituent instead of a methyl group.
N-[(4Z)-4-{2-[(4-methoxyphenyl)sulfonyl]hydrazinylidene}tetrahydrothiophen-3-yl]benzamide: Similar structure but with a methoxy substituent instead of a methyl group.
Uniqueness
N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl hydrazine group, tetrahydrothiophene ring, and benzamide moiety also provides a unique scaffold for the development of new compounds with diverse applications.
Propriétés
IUPAC Name |
N-[(4Z)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-7-9-15(10-8-13)26(23,24)21-20-17-12-25-11-16(17)19-18(22)14-5-3-2-4-6-14/h2-10,16,21H,11-12H2,1H3,(H,19,22)/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZPPBDIKJQDM-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CSCC2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CSCC2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine](/img/structure/B7816344.png)

![1,3,4-Thiadiazol-2-amine, 5-[[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B7816348.png)

![5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide](/img/structure/B7816368.png)
![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid](/img/structure/B7816370.png)




![5-[[5-(3,4,5-Trimethoxyphenyl)-2H-tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7816409.png)
![4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B7816415.png)
![N-[(Acetylamino)(3,4-diethoxyphenyl)methyl]acetamide](/img/structure/B7816429.png)
![N-[(Acetylamino)(2-hydroxy-5-nitrophenyl)methyl]acetamide](/img/structure/B7816433.png)
